3-Iodoquinolin-6-ol
Overview
Description
3-Iodoquinolin-6-ol is an organic compound with the molecular formula C9H6INO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an iodine atom at the third position and a hydroxyl group at the sixth position of the quinoline ring. It has a molecular weight of 271.06 g/mol .
Scientific Research Applications
3-Iodoquinolin-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3-Iodoquinolin-6-ol is Entamoeba histolytica , a protozoan parasite that causes amoebiasis . It is active against both cyst and trophozoites that are localized in the lumen of the intestine .
Mode of Action
It is known to act bychelation of ferrous ions essential for metabolism . This interaction with its targets leads to changes in the metabolic processes of the parasite, thereby inhibiting its growth and survival .
Biochemical Pathways
The chelation of ferrous ions suggests that it may interfere with iron-dependent metabolic pathways within the parasite .
Pharmacokinetics
This compound is poorly absorbed from the gastrointestinal tract . This characteristic makes it an effective luminal amebicide, as it remains in the intestinal lumen where it can act directly on the localized cysts and trophozoites . The compound is primarily excreted in the feces .
Result of Action
The action of this compound results in the inhibition of the growth and survival of Entamoeba histolytica in the intestinal lumen . This leads to the clearance of the parasite from the intestine, thereby alleviating the symptoms of amoebiasis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s absorption can be affected by the presence of food in the gastrointestinal tract . Additionally, the compound’s stability and efficacy may be influenced by the pH of the intestinal environment . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodoquinolin-6-ol typically involves the iodination of quinolin-6-ol. One common method is the direct iodination using iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out under reflux conditions to ensure complete iodination .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Iodoquinolin-6-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form quinolin-6-one derivatives.
Reduction Reactions: The compound can be reduced to form 3-iodoquinoline.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Reactions: Products include various substituted quinolin-6-ol derivatives.
Oxidation Reactions: Major products are quinolin-6-one derivatives.
Reduction Reactions: The primary product is 3-iodoquinoline.
Properties
IUPAC Name |
3-iodoquinolin-6-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO/c10-7-3-6-4-8(12)1-2-9(6)11-5-7/h1-5,12H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMMZPVVIZMBDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1O)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40726272 | |
Record name | 3-Iodoquinolin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40726272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889660-68-8 | |
Record name | 3-Iodoquinolin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40726272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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